2-(3-bromophenyl)-1-ethyl-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
2-(3-bromophenyl)-1-ethylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2/c1-2-18-14-9-4-3-8-13(14)17-15(18)11-6-5-7-12(16)10-11/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUXQFBMLJPSDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-1-ethyl-1H-1,3-benzodiazole can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the Friedel-Crafts acylation followed by a conversion from the acyl group to an alkane and subsequent nitration
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)-1-ethyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups, such as the bromine atom.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of benzimidazole derivatives, including 2-(3-bromophenyl)-1-ethyl-1H-1,3-benzodiazole, as promising anticancer agents. The compound has shown significant antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Activity
A study evaluated the antiproliferative activity of several benzimidazole derivatives against the MDA-MB-231 breast cancer cell line. The results indicated that certain derivatives exhibited remarkable activity with minimal inhibitory concentration (MIC) values as low as 4 μg/mL against resistant strains of Staphylococcus aureus and Streptococcus faecalis .
| Compound | Cell Line | MIC (μg/mL) |
|---|---|---|
| 2g | MDA-MB-231 | 4 |
| 2e | C. albicans | 64 |
Antimicrobial Properties
The compound has also been studied for its antimicrobial properties. Benzimidazole derivatives have demonstrated effectiveness against a range of bacterial and fungal strains.
Case Study: Antimicrobial Efficacy
A comprehensive review reported on the antibacterial and antifungal activities of various benzimidazole derivatives. Compounds similar to this compound showed significant inhibition against Gram-positive bacteria and fungi such as Candida albicans .
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Candida albicans | 64 |
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its unique structure allows for functionalization that can lead to the development of new materials and pharmaceuticals.
Synthesis of Novel Compounds
The compound can be synthesized through various methods, including the reaction of brominated phenyl groups with benzimidazole derivatives. This approach facilitates the creation of libraries of compounds for further biological evaluation.
Example Reaction:
The synthesis involves reacting 1-bromo-2-(2,2-dibromovinyl)benzene with benzimidazole derivatives under controlled conditions to yield various substituted benzimidazoles .
Material Science
In material science, benzimidazole derivatives are explored for their electronic properties and potential applications in organic electronics and photonics.
Electronic Properties
Studies have shown that compounds like this compound exhibit interesting electronic properties that can be harnessed in the development of organic light-emitting diodes (OLEDs) and solar cells.
Case Study: Electronic Applications
Research on metalloporphyrins annulated to imidazole rings indicates that similar structures can enhance charge transport properties, making them suitable candidates for electronic applications .
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-1-ethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Differences
Key comparisons include:
2-(4-Bromophenyl)-1-ethyl-1H-1,3-benzodiazole (4-Bromo Analog)
- Structure : Bromine at the para position of the phenyl ring.
- Crystallography : The benzimidazole system is nearly planar (dihedral angle: 2.6° between benzene and imidazole rings), with the pendant phenyl ring tilted at 44.5° relative to the benzodiazole plane .
- Interactions : C–H⋯π interactions stabilize the crystal lattice.
2-(2-Bromophenyl)-1H-1,3-benzodiazole (2-Bromo Analog)
- Structure : Bromine at the ortho position.
- Impact : Steric hindrance from the ortho-Br likely reduces planarity and alters π-stacking efficiency compared to the 3- or 4-bromo derivatives.
2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole
- Structure : Incorporates an oxadiazole ring instead of benzodiazole, with a butyl chain at C3.
- Impact : The oxadiazole ring introduces distinct electronic properties (e.g., higher electronegativity) and may enhance metabolic stability .
Antimicrobial Activity
- Compound 5b (5-(1H-Benzimidazol-2-yl)benzene-1,2,3-triol) :
- Compound 1b (2-(1H-1,3-Benzodiazol-2-yl)phenol): MIC against C. albicans: <0.3125 mg·mL⁻¹ . Antioxidant activity: Significant DPPH scavenging and β-carotene bleaching inhibition .
Structural-Activity Relationships (SAR)
- Meta-Br (3-bromo analog) may introduce steric or electronic effects that modulate target selectivity.
- Substituent Effects :
Physicochemical Properties
Biological Activity
The compound 2-(3-bromophenyl)-1-ethyl-1H-1,3-benzodiazole is a member of the benzodiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its effects on cancer cell lines, antibacterial properties, and potential mechanisms of action.
Biological Activity Overview
Recent studies have highlighted the compound's potential as an anticancer agent and its antibacterial properties. Key findings from various research articles are summarized below.
Anticancer Activity
-
Cytotoxicity Against Cancer Cell Lines :
- The compound exhibited significant cytotoxicity against several cancer cell lines, including MDA-MB-231 (breast cancer), SKOV3 (ovarian cancer), and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values were comparable to established chemotherapeutic agents like doxorubicin .
- Mechanism of Action : The compound was found to induce cell cycle arrest and apoptosis in the tested cell lines. Specifically, it caused G1 phase arrest in MDA-MB-231 cells and S phase arrest in SKOV3 cells .
- Cell Cycle Analysis :
Antibacterial Activity
The compound also demonstrated notable antibacterial activity against various Gram-positive bacteria:
- Minimum Inhibitory Concentration (MIC) values were reported as follows:
Study 1: Antiproliferative Effects
A study focusing on benzimidazole derivatives reported that structural modifications significantly enhanced antiproliferative activity against MDA-MB-231 cells. The research indicated that the introduction of bromine atoms improved lipophilicity and membrane permeability, leading to increased cytotoxic effects .
Study 2: Molecular Docking Studies
Molecular docking studies revealed that this compound interacts with key sites on target proteins involved in cancer proliferation. These interactions were similar to those observed with known inhibitors of EGFR kinase . This suggests a possible pathway for its use in targeted therapy.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(3-bromophenyl)-1-ethyl-1H-1,3-benzodiazole, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves cyclization of ortho-phenylenediamine derivatives with carbonyl-containing precursors under acidic or basic conditions to form the benzodiazole core. Subsequent alkylation (e.g., ethylation) and bromophenyl substitution are achieved via nucleophilic reactions. Key steps include:
- Cyclization : Use of catalysts like Lewis acids (e.g., ZnCl₂) to promote ring closure .
- Bromophenyl Introduction : Suzuki-Miyaura coupling or electrophilic aromatic substitution under controlled temperatures (60–80°C) .
- Yield Optimization : Purification via column chromatography and reaction monitoring by TLC/HPLC to minimize side products .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify ethyl group protons (δ ~1.2–1.4 ppm for CH₃, δ ~4.0–4.5 ppm for CH₂) and bromophenyl aromatic protons (δ ~7.2–7.8 ppm). Carbon signals for the benzodiazole ring appear at δ 140–160 ppm .
- IR Spectroscopy : Confirm C-Br stretch (~600 cm⁻¹) and benzodiazole ring vibrations (~1500 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z ≈ 303 (C₁₃H₁₀BrN₂⁺) .
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
- Methodology :
- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (DCM, chloroform). Hydrochloride salt derivatives enhance aqueous solubility for biological assays .
- Stability : Assess via accelerated stability studies (40°C/75% RH for 4 weeks) using HPLC to monitor degradation. Photostability under UV light requires amber vials .
Advanced Research Questions
Q. How can computational modeling predict the electronic structure and target interactions of this compound?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze HOMO-LUMO gaps and electrostatic potential maps, revealing nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina to simulate binding with enzymes (e.g., kinases) or receptors (e.g., GPCRs). Focus on π-π stacking between the bromophenyl group and aromatic residues .
Q. How do structural modifications (e.g., bromine position, ethyl chain length) alter biological activity?
- Methodology :
- Comparative Studies : Synthesize analogs (e.g., 2-(4-bromophenyl) or 1-propyl derivatives) and evaluate cytotoxicity (IC₅₀) in cancer cell lines (e.g., MCF-7).
- Data Analysis : Structure-Activity Relationship (SAR) models show that 3-bromophenyl enhances lipophilicity and membrane penetration vs. 4-substituted analogs .
Q. How can crystallography resolve discrepancies in reported molecular geometries of benzodiazole derivatives?
- Methodology :
- Single-Crystal X-ray Diffraction : Resolve bond angles and torsion angles (e.g., dihedral angle between benzodiazole and bromophenyl rings). For 2-(4-bromophenyl) analogs, crystallography confirmed a planar geometry (dihedral angle <10°) .
- Validation : Compare experimental data with computational predictions to identify outliers in bond lengths or ring conformations .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s enzyme inhibition potency across studies?
- Methodology :
- Standardized Assays : Replicate experiments using uniform protocols (e.g., ATP concentration in kinase assays).
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (ANOVA) to identify variability sources (e.g., cell line differences) .
Tables for Key Findings
| Property | Value/Observation | Reference |
|---|---|---|
| Synthetic Yield | 65–78% (optimized via Suzuki coupling) | |
| Aqueous Solubility | <0.1 mg/mL (improves with HCl salt) | |
| Cytotoxicity (MCF-7) | IC₅₀ = 12.3 µM (vs. 18.7 µM for 4-Br analog) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
